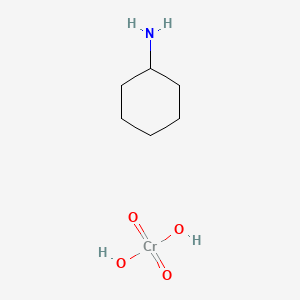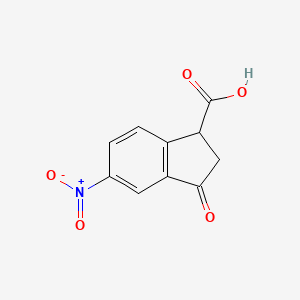
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline or its derivatives.
Oxidation: The quinoline derivative undergoes oxidation to introduce the oxo group at the 2-position.
Etherification: The 6-hydroxy group is introduced through an etherification reaction.
Acetylation: Finally, the acetic acid moiety is introduced via acetylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the quinoline ring or the acetic acid moiety.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,6-dione derivatives, while reduction may produce 2-hydroxy-1,2-dihydro-quinolin-6-yloxy-acetic acid.
科学的研究の応用
Chemistry
In chemistry, (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for drug development.
Industry
Industrially, this compound may be used in the production of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action of (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The oxo and acetic acid groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Quinoline-2-carboxylic acid: Similar structure but lacks the 6-yloxy group.
2-Hydroxyquinoline: Lacks the acetic acid moiety.
Quinoline-6-carboxylic acid: Similar but with different functional groups.
Uniqueness
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
87364-45-2 |
|---|---|
分子式 |
C11H9NO4 |
分子量 |
219.19 g/mol |
IUPAC名 |
2-[(2-oxo-1H-quinolin-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H9NO4/c13-10-4-1-7-5-8(16-6-11(14)15)2-3-9(7)12-10/h1-5H,6H2,(H,12,13)(H,14,15) |
InChIキー |
MEJLLKPBSCUUHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)

![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)


![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)





![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)
